molecular formula C10H13NO2 B2961424 Methyl 1-cyanospiro[2.4]heptane-1-carboxylate CAS No. 724773-41-5

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate

Cat. No.: B2961424
CAS No.: 724773-41-5
M. Wt: 179.219
InChI Key: LFMQGUQBDIIIAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate typically involves the reaction of a suitable precursor with a cyano group and a carboxylate ester group under specific conditions. One common method involves the reaction of a spirocyclic ketone with a cyanide source and a methyl ester in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and carboxylate ester group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate enzymatic activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-cyanospiro[2.4]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMQGUQBDIIIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyano-cyclopentylidene-acetic acid methyl ester (20.8 g, 126 mmol), in acetonitrile (500 mL) was added nitromethane (34 mL, 630 mmol, 5 eq) followed by dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (18.8 mL, 126 mmol). The reaction solution turned orange upon the addition of DBU. The reaction mixture was stirred at room temperature for 16 hours. Another portion of DBU (1 mL) was added and stirred for 1 hour. The reaction mixture was partitioned between ether (1 L) and 1N HCl (400 mL) and the layers separated. The organic layer was washed with 1N HCl (2×300 mL), brine (2×200 mL), dried over sodium sulfate, filtered and evaporated. The residue was chromatographed on a wet-packed silica gel column eluting with 4-6% ethyl acetate/hexanes. The appropriate fractions were combined and evaporated to furnish 14.0 g (62%) of 1-cyano-spiro[2.4]heptane-1-carboxylic acid methyl ester as a clear oil: 1H NMR (300 MHz, CDCl3) δ 1.64 (d, J=5.0 Hz, 1H), 1.70-1.88 (m, 7H), 2.14 (d, J=5.0 Hz, 1H), 2.1-2.19 (m, 1H), 3.82 (s, 3H); MS (APCI) m/z 180 [M+H]+.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

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